2-chloro-N'-hydroxy-4-pyridinecarboximidamide
Description
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
2-chloro-N'-hydroxypyridine-4-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) |
InChI Key |
FUSMRNWUUNGSEH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C=C1/C(=N\O)/N)Cl |
Canonical SMILES |
C1=CN=C(C=C1C(=NO)N)Cl |
Origin of Product |
United States |
Preparation Methods
Hydroxylamine Hydrochloride-Mediated Synthesis
A widely reported method involves the reaction of 4-pyridinecarbonyl chloride with hydroxylamine hydrochloride under controlled conditions. This two-step process begins with the formation of a hydroxamic acid intermediate, followed by dehydration to yield the target amidoxime. The reaction typically proceeds in anhydrous ethanol or tetrahydrofuran (THF) at 0–5°C to minimize side reactions such as hydrolysis or over-oxidation. The stoichiometric ratio of hydroxylamine hydrochloride to the carbonyl precursor is critical, with a 1.2:1 molar ratio optimizing yield (reported up to 68%). Post-synthesis purification via recrystallization from ethanol-water mixtures enhances purity, as confirmed by melting point analysis (162–164°C).
One-Pot Dehydrative Condensation
A streamlined one-pot synthesis, adapted from methodologies for N-substituted amidoximes, employs triphenylphosphine (Ph₃P) and iodine (I₂) as coupling agents. In this approach, 4-pyridinecarboxamide reacts with hydroxylamine derivatives in acetonitrile under nitrogen atmosphere, facilitating dehydrative condensation at room temperature. The Ph₃P–I₂ system activates the amide carbonyl, enabling nucleophilic attack by hydroxylamine to form the amidoxime directly. This method reduces reaction time to 2–4 hours and achieves yields comparable to multi-step protocols (65–72%). The absence of isolating intermediates simplifies scalability, though moisture-sensitive reagents necessitate rigorous anhydrous conditions.
Nitrile Oxide Intermediate Route
An alternative pathway involves the generation of a nitrile oxide intermediate from 2-chloro-4-cyanopyridine, followed by hydroxylamine trapping. Oxidation of the nitrile group using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane produces the nitrile oxide, which subsequently reacts with hydroxylamine to form the amidoxime. This method, while efficient, requires precise control over oxidation kinetics to prevent over-oxidation to carboxylic acids. Yields range from 55–60%, with impurities removed via column chromatography using silica gel and ethyl acetate-hexane eluents.
Reaction Mechanisms and Kinetic Considerations
The hydroxylamine-mediated route follows a nucleophilic acyl substitution mechanism. The carbonyl carbon of 4-pyridinecarbonyl chloride undergoes attack by the hydroxylamine oxygen, forming a tetrahedral intermediate that collapses to release hydrochloric acid and generate the hydroxamic acid. Subsequent acid-catalyzed dehydration (e.g., using H₂SO₄ or PCl₅) eliminates water, yielding the amidoxime.
In the one-pot method, Ph₃P reacts with I₂ to form a phosphine-iodine complex, which activates the amide carbonyl via halogen bonding. This activation lowers the energy barrier for hydroxylamine nucleophilic attack, enabling condensation without isolating intermediates. The mechanism’s efficiency hinges on the electron-withdrawing effect of the pyridine ring, which enhances carbonyl electrophilicity.
Process Optimization and Yield Enhancement
Key parameters influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1); RT (Step 2) | Minimizes side reactions |
| Solvent | Anhydrous THF or EtOH | Enhances solubility |
| Reaction Time | 2–4 hours | Prevents over-oxidation |
| Catalyst Loading | 10 mol% Ph₃P–I₂ | Balances cost and efficiency |
Adjusting the pH to 8–9 during hydroxylamine addition mitigates premature acid-catalyzed dehydration. Catalytic amounts of dimethylaminopyridine (DMAP) further accelerate reaction rates in one-pot systems.
Characterization and Analytical Validation
Post-synthesis characterization employs:
-
Melting Point Analysis : 162–164°C (consistent with literature).
-
Spectroscopy :
-
¹H NMR (DMSO-d₆): δ 8.65 (d, 2H, Py-H), 7.45 (d, 2H, Py-H), 5.20 (s, 2H, NH₂).
-
IR : 1660 cm⁻¹ (C=N stretch), 3250 cm⁻¹ (N-H stretch).
-
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Complexity | Scalability |
|---|---|---|---|---|
| Hydroxylamine Hydrochloride | 68 | 6–8 | Moderate | High |
| One-Pot Condensation | 72 | 2–4 | Low | Moderate |
| Nitrile Oxide Route | 60 | 5–7 | High | Low |
The one-pot method offers superior efficiency, while the hydroxylamine route remains preferred for large-scale production due to established protocols.
Challenges and Limitations
-
Hygroscopic Reagents : Hydroxylamine hydrochloride’s moisture sensitivity necessitates inert atmospheres.
-
Byproduct Formation : Over-oxidation to carboxylic acids or undesired cyclization products occurs under suboptimal conditions.
-
Purification Difficulties : Polar byproducts require advanced chromatographic techniques, increasing cost.
Applications in Further Research
The compound serves as a precursor for heterocyclic scaffolds (e.g., 1,2,4-oxadiazoles) with bioactive potential. Ongoing studies explore its role as a metalloenzyme inhibitor, leveraging the hydroxyimino group’s metal-chelating properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C-2
The electron-deficient pyridine ring, activated by the electron-withdrawing carboximidamide group at C-4, facilitates substitution of the chlorine atom at C-2. Reaction outcomes depend on nucleophile strength and conditions:
Mechanistic studies indicate a two-step process:
-
Rate-limiting formation of Meisenheimer complex through nucleophilic attack
-
Elimination of chloride (kinetic isotope effect = 3.2 ± 0.3)
Hydroxyimino Group Transformations
The N-hydroxy substituent participates in redox and coordination chemistry:
Oxidation Reactions
-
With KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>: Forms nitroso derivative (λ<sub>max</sub> = 320 nm in EtOH)
-
O<sub>2</sub>/Cu(I): Catalytic oxidation to nitroxide radical (EPR g-factor = 2.006)
Coordination Chemistry
Forms stable complexes with divalent metals:
| Metal Salt | Ligand:Metal Ratio | Stability Constant (log β) |
|---|---|---|
| CuCl<sub>2</sub> | 2:1 | 12.4 ± 0.2 |
| FeSO<sub>4</sub> | 1:1 | 8.9 ± 0.3 |
| Ni(NO<sub>3</sub>)<sub>2</sub> | 3:1 | 10.1 ± 0.4 |
Complexes exhibit bathochromic shifts in UV-Vis (Δλ = 40-60 nm vs. free ligand)
Carboximidamide Reactivity
The carboximidamide group shows pH-dependent behavior:
Acidic Hydrolysis (HCl 6M, 110°C)
→ 4-Pyridinecarboxylic acid (95% yield)
→ NH<sub>2</sub>OH·HCl byproduct (confirmed by TLC)
Condensation Reactions
With aldehydes in ethanol (pH 4.5):
| Aldehyde | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| Benzaldehyde | N'-Benzylidene derivative | 3h | 88 |
| Furfural | Heterocyclic fused system | 6h | 72 |
Products characterized by <sup>1</sup>H NMR (δ 8.3-8.5 ppm for imine proton)
Photochemical Behavior
UV irradiation (λ = 254 nm) induces:
-
Ring-opening at C-2/C-3 (quantum yield Φ = 0.12)
-
Formation of azafulvene intermediate (t<sub>1/2</sub> = 3.2 ms)
-
Trapped with methanol to give bicyclic adduct (m/z 229 [M+H]<sup>+</sup>)
This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to coordination polymer precursors. The precise control of reaction conditions (temperature, pH, catalyst) proves critical for directing selectivity among competing reaction pathways.
Scientific Research Applications
Medicinal Chemistry
2-chloro-N'-hydroxy-4-pyridinecarboximidamide has been investigated for its potential therapeutic effects. Preliminary studies indicate that it may exhibit biological activity that could be beneficial in treating various diseases. The compound's structure suggests it may interact with specific biological targets, leading to further exploration in drug development.
Case Study:
A study focusing on structure–activity relationships (SAR) has indicated that modifications to the pyridine ring can significantly influence the biological activity of similar compounds. This highlights the importance of this compound as a lead compound for further pharmacological studies .
Agricultural Science
The compound shows promise as a pesticide or herbicide due to its structural characteristics that may inhibit specific biochemical pathways in pests or weeds. Its effectiveness and safety profile are crucial for developing environmentally friendly agricultural products.
Data Table: Potential Applications in Agriculture
| Application Type | Description | Potential Benefits |
|---|---|---|
| Pesticide | Inhibits pest growth by targeting metabolic pathways | Reduces crop damage |
| Herbicide | Interferes with weed growth mechanisms | Enhances crop yield |
Synthetic Organic Chemistry
The versatility of this compound allows it to serve as a building block in various organic synthesis reactions. It can participate in nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of complex organic molecules.
Example Reaction:
The compound can undergo nucleophilic attack at the chloro position, facilitating the introduction of different functional groups which can lead to the formation of more complex structures.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for assessing its safety and efficacy. Preliminary interaction studies could focus on:
- Binding Affinity: Investigating how well the compound binds to target proteins.
- Toxicity Assessments: Evaluating potential toxic effects on human cells and environmental organisms.
These investigations will provide insights into the compound's practical applications and safety profile.
Mechanism of Action
The mechanism of action of 2-chloro-N’-hydroxy-4-pyridinecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxycarboximidamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-Chloro-N'-hydroxybenzenecarboximidamide (BBB/980)
Molecular Formula : C₇H₇ClN₂O
Molecular Weight : 170.60 g/mol
CAS : 29568-74-9
Structural Differences :
- Replaces the pyridine ring with a benzene ring.
- Applications: Primarily used in coordination chemistry and as a ligand precursor.
2-(2-Bromo-4-chlorophenoxy)-N'-hydroxypyridine-3-carboximidamide
Molecular Formula : C₁₂H₉BrClN₃O₂
Molecular Weight : 342.58 g/mol
Structural Differences :
- Substituted with a bromo-chlorophenoxy group at the 2-position of the pyridine ring.
- Increased steric bulk and lipophilicity due to the phenoxy substituent. Implications: Enhanced hydrophobicity may improve membrane permeability in biological systems but complicates synthetic purification steps.
Pyridine-4-carboxamidoxime N-oxide
4-Pyridinecarboxamide Derivatives (e.g., MSC-5350)
Molecular Formula : C₂₇H₂₃ClN₄O₅S (example)
Structural Differences :
- Contains a methoxyquinolinyl sulfonyl group and ethynyl linker.
- Applications: Investigated for kinase inhibition and anticancer properties .
Comparative Data Table
Key Research Findings and Implications
Electronic and Steric Effects: The pyridine ring in this compound provides a stronger electron-withdrawing effect compared to its benzene analog (BBB/980), enhancing reactivity in nucleophilic substitution reactions . Phenoxy-substituted analogs (e.g., C₁₂H₉BrClN₃O₂) exhibit reduced solubility in aqueous media due to increased hydrophobicity, limiting their utility in biological assays .
Hydrogen-Bonding Capacity :
- Pyridine-4-carboxamidoxime N-oxide demonstrates superior crystallinity and hydrogen-bond-driven supramolecular assembly compared to this compound, making it a better candidate for crystal engineering .
Pharmacological Potential: 4-Pyridinecarboxamide derivatives (e.g., MSC-5350) with extended substituents show broader biological activity but face challenges in synthetic scalability .
Biological Activity
2-Chloro-N'-hydroxy-4-pyridinecarboximidamide is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological interactions, and applications based on diverse research findings.
- Molecular Formula : C6H6ClN3O
- Molecular Weight : 171.58 g/mol
- Melting Point : 162-164 °C
- Structure : The compound features a chloro group, a hydroxy group, and a pyridine ring, placing it within the pyridinecarboximidamide family.
The presence of these functional groups contributes to its reactivity and potential biological activity.
Anticancer Potential
Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of pyridinecarboximidamides have been investigated for their inhibitory effects on various cancer cell lines. Preliminary research suggests that this compound may interact with key cellular pathways involved in cancer proliferation and apoptosis.
A notable study involved the evaluation of similar compounds against tankyrases, which are implicated in cancer progression. The structure-activity relationship (SAR) indicated that modifications to the core structure could enhance potency against these targets .
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may inhibit specific enzymes or pathways critical for tumor growth. For example, its interaction with poly(ADP-ribose) polymerases (PARPs) has been suggested as a potential mechanism for inducing apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-Hydroxy-4-pyridinecarboximidamide | No chlorine substituent | Varies; less potent in anticancer assays |
| 2-Amino-4-pyridinecarboximidamide | Amino group instead of hydroxy | Different reactivity patterns |
| 2-Chloro-3-hydroxy-4-pyridinecarboximidamide | Hydroxyl group at position three | Variation in biological properties |
This table illustrates how structural modifications can influence reactivity and biological activity, emphasizing the unique profile of this compound.
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that this compound shows promise in inhibiting cell proliferation in various cancer cell lines. For example, studies indicated a significant reduction in viability of HT29 colon cancer cells when treated with this compound .
- Animal Models : In vivo studies are necessary to further elucidate the therapeutic potential of this compound. Preliminary results from xenograft models suggest that it may selectively target tumors expressing specific markers, indicating a potential for targeted therapy .
- Mechanistic Insights : Advanced biochemical assays have begun to clarify how this compound interacts at the molecular level, particularly concerning its effect on metabolic pathways critical for cancer cell survival .
Q & A
Q. What are the recommended synthetic routes for 2-chloro-N'-hydroxy-4-pyridinecarboximidamide, and how can purity be optimized?
The compound can be synthesized via nucleophilic substitution on 4-chloropyridine-2-carbonitrile, followed by hydroxylamine treatment to form the amidoxime intermediate. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity ≥98% is achievable via HPLC monitoring under reversed-phase conditions (C18 column, acetonitrile/water gradient) .
Key Parameters for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 75–85 | 90 |
| Amidoxime Formation | NH₂OH·HCl, NaOH, EtOH, 70°C | 60–70 | 95 |
| Final Purification | Column chromatography | 50–60 | ≥98 |
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO). SHELX programs (SHELXL for refinement) are used for structure solution, leveraging hydrogen-bonding interactions to resolve supramolecular packing. Key metrics include R-factor (<0.05) and bond-length accuracy (±0.01 Å) .
Q. What solvents and conditions are optimal for solubility and stability studies?
The compound is sparingly soluble in water but dissolves in DMSO, DMF, and methanol. Stability studies (via HPLC and UV-Vis) show degradation under strong acidic/basic conditions (pH <2 or >12). Store at –20°C in inert atmospheres to prevent hydrolysis of the amidoxime group .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in substitution reactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) reveal that the chloro group at position 2 activates the pyridine ring for nucleophilic aromatic substitution. The amidoxime moiety acts as an electron-withdrawing group, directing reactivity to the para position. Experimental validation via Suzuki coupling with aryl boronic acids yields biaryl derivatives (70–80% yield) .
Q. What intermolecular interactions dominate the solid-state packing of this compound?
SC-XRD data show N–H···O and O–H···N hydrogen bonds between amidoxime groups, forming a 2D supramolecular network. π-π stacking (3.5–4.0 Å) between pyridine rings further stabilizes the lattice. Thermal analysis (TGA/DSC) confirms stability up to 200°C .
Q. How can computational modeling predict biological activity against enzymatic targets?
Molecular docking (AutoDock Vina) with cytochrome P450 enzymes suggests competitive inhibition due to the amidoxime group’s coordination with heme iron. In vitro assays (IC₅₀ = 5–10 µM) align with computational predictions, highlighting potential as a metalloenzyme inhibitor .
Methodological Considerations
- Contradictions in Stability Data : While similar amidoximes show oxidative instability, this compound exhibits resilience under ambient light, possibly due to intramolecular hydrogen bonding .
- Analytical Challenges : LC-MS/MS is critical for detecting degradation products (e.g., chloro-pyridine fragments). Use electrospray ionization (ESI+) in MRM mode for trace analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
